molecular formula C7H7F2N3O B070853 3-Amino-1-(3,5-difluorophenyl)urea CAS No. 167412-23-9

3-Amino-1-(3,5-difluorophenyl)urea

Cat. No. B070853
M. Wt: 187.15 g/mol
InChI Key: SBMUAPSDDKLAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(3,5-difluorophenyl)urea is a compound that belongs to the urea derivatives class, characterized by the presence of an amino group and a difluorophenyl group attached to the urea moiety. This class of compounds is known for its wide range of applications in various fields of chemistry and biology due to their unique structural properties and reactivity.

Synthesis Analysis

The synthesis of urea derivatives, including compounds similar to 3-Amino-1-(3,5-difluorophenyl)urea, involves reactions between amines and isocyanates or carbonyl compounds under specific conditions. For instance, the synthesis of 1-(3,5-Dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, a compound with a structure akin to the target molecule, demonstrates the general approach to synthesizing these types of compounds (Li Zhong et al., 1998).

Molecular Structure Analysis

The molecular structure of urea derivatives is critical for understanding their chemical behavior and properties. Studies on compounds like 1‐(2‐Chloro‐3,5‐difluorophenyl)‐3‐(2,6‐dichlorobenzoyl)urea reveal that the difluorophenyl ring tends to be almost coplanar with the urea group, facilitating specific molecular interactions and stability through intramolecular hydrogen bonds (Shengjiao Yan et al., 2007).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, influenced by their functional groups and molecular structure. For example, reactions involving urea with 1-alkyl/aryl-3-amino-1H,3H-quinoline-2,4-diones illustrate the complexity and diversity of chemical transformations possible with urea derivatives, leading to novel compounds with unique properties (A. Klásek et al., 2003).

Physical Properties Analysis

The physical properties of 3-Amino-1-(3,5-difluorophenyl)urea derivatives, such as solubility, melting point, and crystal structure, are directly influenced by their molecular structure. The crystallographic study of similar compounds provides insights into their solid-state arrangements and intermolecular interactions, which are crucial for understanding their physical behavior (Li Zhong et al., 1998).

Chemical Properties Analysis

The chemical properties of urea derivatives, including reactivity, acidity, and potential for forming hydrogen bonds, are essential for their application in various chemical syntheses and biological activities. Research on compounds like 1-(3,5-Dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea highlights the importance of the urea moiety and substituents in determining the chemical behavior of these molecules (Li Zhong et al., 1998).

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Crystal Structure Analysis : A study by (Shengjiao Yan et al., 2007) examined a closely related compound, focusing on its crystal structure. The research showed how the 2-chloro-3,5-difluoro­phenyl ring is almost coplanar with the urea group, indicating specific molecular conformations which can be crucial in understanding the applications of 3-Amino-1-(3,5-difluorophenyl)urea in various fields.

Synthesis and Anticancer Activity

  • Synthesis and Cytotoxic Activity : A paper by (Venugopalarao Vikram et al., 2020) explores the synthesis of novel urea derivatives and their anticancer activities. Although it doesn't directly study 3-Amino-1-(3,5-difluorophenyl)urea, it provides insights into the synthesis process of similar compounds and their potential in cancer treatment.

Inhibition of Chitin Synthesis

  • Inhibitory Effect on Chitin Synthesis : Research by (Li Zhong et al., 1998) discusses a compound similar to 3-Amino-1-(3,5-difluorophenyl)urea, which acts as an inhibitor of chitin synthesis. This implies potential applications in controlling pests or studying biochemical pathways involving chitin.

Molecular Folding and Complexation

  • Molecular Folding Studies : A study by (P. Corbin et al., 2001) on heterocyclic ureas, though not directly about 3-Amino-1-(3,5-difluorophenyl)urea, reveals insights into the molecular folding and complexation behaviors of urea derivatives, which could be relevant in understanding the behavior of 3-Amino-1-(3,5-difluorophenyl)urea in biological systems.

Corrosion Inhibition

  • Role in Corrosion Inhibition : The paper by (B. Mistry et al., 2011) examines the efficiency of 1,3,5-triazinyl urea derivatives as corrosion inhibitors. This suggests a potential application of 3-Amino-1-(3,5-difluorophenyl)urea in industrial settings, particularly in protecting metals from corrosion.

Drug Development for Human African Trypanosomiasis

  • Potential in Drug Development : The research by (D. A. Patrick et al., 2017) on urea derivatives highlights their role in developing drugs for human African trypanosomiasis. This indicates that 3-Amino-1-(3,5-difluorophenyl)urea could be a candidate for further research in pharmacological applications.

Self-Assembling Properties

  • Self-Assembling Architectures : A study by (Xavier Sallenave et al., 2004) discusses urea derivatives' ability to form self-assembling structures. This property could be of interest in the development of new materials or nanotechnology applications.

Translation Initiation Inhibition

  • Inhibition of Translation Initiation : Research by (S. Denoyelle et al., 2012) on symmetrical N,N'-diarylureas shows their potential in inhibiting cancer cell proliferation by affecting translation initiation. This suggests a possible research direction for 3-Amino-1-(3,5-difluorophenyl)urea in cancer treatment.

Potential Role as a Virulence Factor

  • Microbial Virulence Factor : An article by (Julian C Rutherford, 2014) discusses urease's role in microbial infections. This could provide insights into the potential use of 3-Amino-1-(3,5-difluorophenyl)urea in studies related to microbiology and infectious diseases.

properties

IUPAC Name

1-amino-3-(3,5-difluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3O/c8-4-1-5(9)3-6(2-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMUAPSDDKLAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(3,5-difluorophenyl)urea

CAS RN

167412-23-9
Record name N-(3,5-Difluorophenyl)hydrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167412-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazinecarboxamide, N-(3,5-difluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167412239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

To a solid 100 mg of O-phenyl 3,5-difluorophenylcarbamate 0.7 mL of hydrazine monohydrate was added. After stirring for 3 h at room temperature a white solid is collected by filtration, washed with water and ether. Removal of traces of the solvents in vacuo gives 4-(3,5-difluorophenyl)-semicarbazide: m.p. 177°-179° C.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.